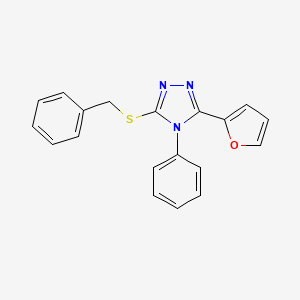

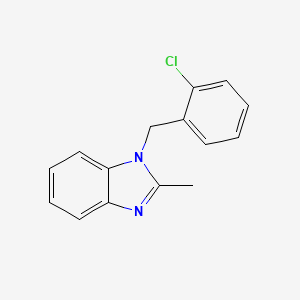

![molecular formula C19H26N2O3S B5601024 (1S*,5R*)-6-[3-(2,3-dihydro-1,4-benzodioxin-6-ylthio)propanoyl]-3-methyl-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5601024.png)

(1S*,5R*)-6-[3-(2,3-dihydro-1,4-benzodioxin-6-ylthio)propanoyl]-3-methyl-3,6-diazabicyclo[3.2.2]nonane

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound "(1S*,5R*)-6-[3-(2,3-dihydro-1,4-benzodioxin-6-ylthio)propanoyl]-3-methyl-3,6-diazabicyclo[3.2.2]nonane" is a diazabicyclo nonane derivative. Diazabicyclo nonanes, like the mentioned compound, are significant in medicinal chemistry due to their potential biological activities and applications in drug discovery.

Synthesis Analysis

The synthesis of diazabicyclo nonane derivatives involves multiple steps, starting from simpler organic compounds. For instance, Nikit-skaya et al. (1970) discussed the transformations of a related compound, 3-benzyl-9-carbethoxymethyl-3,9-diazabicyclo[3.3.1]nonane, indicating complex synthesis processes involving reduction, debenzylation, and cyclization steps (Nikit-skaya & Yakhontov, 1970).

Molecular Structure Analysis

The molecular structure of diazabicyclo nonane derivatives is characterized by a bicyclic system. For example, Mikhlina et al. (1970) synthesized 5,6-benzo-1,2-diazabicyclo[2.2.2]octane, another diazabicyclo derivative, and explored its structural features (Mikhlina, Komarova, & Yakhontov, 1970).

Applications De Recherche Scientifique

Synthesis and Receptor Affinity

The chemical compound "(1S*,5R*)-6-[3-(2,3-dihydro-1,4-benzodioxin-6-ylthio)propanoyl]-3-methyl-3,6-diazabicyclo[3.2.2]nonane" has been explored in scientific research, particularly in the synthesis of bicyclic σ receptor ligands with cytotoxic activity. Studies by Christian Geiger et al. (2007) have focused on creating stereoisomeric alcohols and methyl ethers derived from glutamate. These compounds, including various stereoisomers, have shown high affinity for the σ1 receptor. The research indicates that these compounds, particularly the methyl ethers, exhibit significant cytotoxicity against human tumor cell lines, such as the small cell lung cancer cell line A-427. This suggests a potential for therapeutic applications targeting specific cancer cell lines. The detailed synthetic pathways involve Dieckmann analogous cyclization and stereoselective reduction, highlighting the compound's relevance in medicinal chemistry and tumor biology (Geiger et al., 2007).

Structural Influence on Biological Activity

Further research by Ralph Holl et al. (2009) delves into the structural modifications of similar bicyclic compounds, such as 6,8-diazabicyclo[3.2.2]nonane derivatives, and their impact on receptor affinity and cytotoxicity. This study emphasizes the importance of aromatic residues' positioning around the bicyclic framework, affecting the compounds' sigma receptor affinity and their ability to inhibit the growth of human tumor cell lines. The findings contribute to understanding how structural nuances influence biological activity, offering insights into designing more effective therapeutic agents (Holl et al., 2009).

Propriétés

IUPAC Name |

3-(2,3-dihydro-1,4-benzodioxin-6-ylsulfanyl)-1-[(1S,5R)-3-methyl-3,6-diazabicyclo[3.2.2]nonan-6-yl]propan-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H26N2O3S/c1-20-11-14-2-3-15(13-20)21(12-14)19(22)6-9-25-16-4-5-17-18(10-16)24-8-7-23-17/h4-5,10,14-15H,2-3,6-9,11-13H2,1H3/t14-,15+/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYYTXOGAGVPFNM-LSDHHAIUSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CC2CCC(C1)N(C2)C(=O)CCSC3=CC4=C(C=C3)OCCO4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1C[C@@H]2CC[C@H](C1)N(C2)C(=O)CCSC3=CC4=C(C=C3)OCCO4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H26N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-phenyl-N-[3-(trifluoromethyl)phenyl]methanesulfonamide](/img/structure/B5600961.png)

![[1-[(2-cyclohexylpyrimidin-5-yl)methyl]-3-(cyclopropylmethyl)piperidin-3-yl]methanol](/img/structure/B5600963.png)

![N-ethyl-N-[(5-ethyl-1,3,4-oxadiazol-2-yl)methyl]-3-(4-methyl-1,3-thiazol-5-yl)propanamide](/img/structure/B5600979.png)

![N-isopropyl-2-methoxy-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5601002.png)

![2-(methylthio)-N-(5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-ylmethyl)benzamide hydrochloride](/img/structure/B5601011.png)

![5-{2-[(4-nitrobenzyl)oxy]benzylidene}-2,4-imidazolidinedione](/img/structure/B5601017.png)

![N-{(3S*,4R*)-1-[(3-cyclohexyl-1H-pyrazol-4-yl)methyl]-4-isopropyl-3-pyrrolidinyl}methanesulfonamide](/img/structure/B5601043.png)

![4-(1H-imidazol-1-yl)-2,8,10-trimethylpyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidine](/img/structure/B5601045.png)